Antibacterial Potency of 4-(3,5-Dimethylpyrazol-1-yl) Derivative Synthesized from 5-(p-Chlorophenyl)-3-phenylisoxazole Core
Derivative 5b, which incorporates the 5-(4-chlorophenyl)-3-phenylisoxazole core with an additional 3,5-dimethylpyrazol-1-yl substituent at the 4-position, demonstrated significant antibacterial activity against Gram-positive strains. This compound was evaluated against the unsubstituted parent scaffold, providing a direct comparator within the same synthetic series [1].
| Evidence Dimension | Antibacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.6 μg/mL (B. subtilis); IC50 = 1.2 μg/mL (B. cereus) |
| Comparator Or Baseline | Ampicillin: IC50 = 2.5 μg/mL (B. subtilis); IC50 = 3.1 μg/mL (B. cereus) |
| Quantified Difference | Equipotent to ampicillin against B. subtilis; 2.6-fold more potent than ampicillin against B. cereus |
| Conditions | Serial dilution broth method; in vitro antibacterial screening against Gram-positive bacteria |
Why This Matters
The 5-(4-chlorophenyl)-3-phenylisoxazole scaffold enables the synthesis of derivatives with antibacterial potency comparable to or exceeding the clinical comparator ampicillin, validating its utility as a privileged scaffold in antimicrobial drug discovery programs.
- [1] Rani, M. et al. (2017). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4):650-655. View Source
